molecular formula C19H20N2O3S2 B12192067 2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B12192067
M. Wt: 388.5 g/mol
InChI Key: PWGWESJXJCMJFY-UHFFFAOYSA-N
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Description

2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound with a unique structure that combines phenyl, phenoxyethyl, and thienoimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps:

    Formation of the Thienoimidazole Core: The thienoimidazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction using phenoxyethyl bromide and a suitable base like potassium carbonate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with a thiol compound under mild conditions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thienoimidazole core to form the dioxide, which can be achieved using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienoimidazole core or the phenyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenoxyethyl bromide, benzoyl chloride, potassium carbonate, aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienoimidazole derivatives.

    Substitution: Functionalized phenoxyethyl and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-1H-thieno[3,4-d]imidazole: Lacks the tetrahydro and dioxide features.

    1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide: Lacks the phenoxyethyl group.

    2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole: Lacks the dioxide feature.

Uniqueness

2-[(2-phenoxyethyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is unique due to the combination of its phenoxyethyl, phenyl, and thienoimidazole groups, along with the tetrahydro and dioxide features

Properties

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(2-phenoxyethylsulfanyl)-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide

InChI

InChI=1S/C19H20N2O3S2/c22-26(23)13-17-18(14-26)21(15-7-3-1-4-8-15)19(20-17)25-12-11-24-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

PWGWESJXJCMJFY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=N2)SCCOC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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